molecular formula C13H18N2O2S B2374683 Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate CAS No. 1325305-56-3

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Cat. No.: B2374683
CAS No.: 1325305-56-3
M. Wt: 266.36
InChI Key: BOULZGDEWPGPHK-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a chemical compound with the molecular formula C13H18N2O2S. It is commonly used in pharmaceutical testing and research due to its unique chemical properties . This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyl 2-(methylamino)ethylcarbamate

Uniqueness

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is unique due to its specific tert-butylcarbamothioyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-(tert-butylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)15-12(18)14-10-8-6-5-7-9(10)11(16)17-4/h5-8H,1-4H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULZGDEWPGPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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